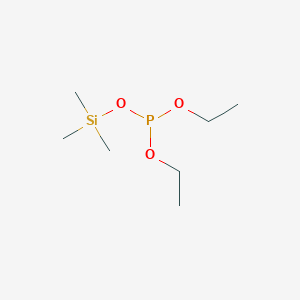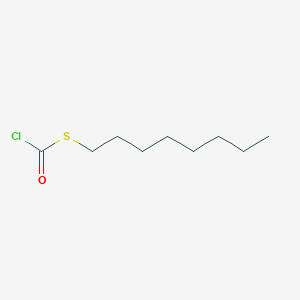
Fosfito de trimetilsililo de dietilo
Descripción general
Descripción
Diethyl trimethylsilyl phosphite is an organophosphorus compound with the molecular formula C7H19O3PSi. It is a versatile reagent used in organic synthesis, particularly in the preparation of various organophosphorus compounds. This compound is known for its reactivity and utility in different chemical transformations.
Aplicaciones Científicas De Investigación
Diethyl trimethylsilyl phosphite has a wide range of applications in scientific research:
Organic Synthesis: It is used in the preparation of diethyl 1-aryl-1-cyanomethanephosphonates and other phosphonates.
Electrochemistry: This compound is used as an electrolyte additive to improve the stability and performance of lithium-ion batteries.
Pharmaceuticals: It is involved in the synthesis of various biologically active compounds, including antiviral and anticancer agents.
Mecanismo De Acción
Target of Action
Diethyl trimethylsilyl phosphite is an organophosphorus compound . It is primarily used as a reagent in organic synthesis . The primary targets of this compound are carbonyl compounds, with which it reacts to form various products .
Mode of Action
The compound interacts with its targets through a process known as the Abramov reaction . In this reaction, diethyl phosphonate rapidly reacts with hexamethyldisilazane at 20°C in the presence of 52 mol % of zinc (II) chloride to give 76% of diethyl trimethylsilyl phosphite . This reaction results in the formation of α-siloxyphosphonates .
Biochemical Pathways
It is known to participate in the synthesis of diethyl 1-aryl-1-cyanomethanephosphonates, unsymmetrical ketones, and ketones from aldehydes via α-trimethylsiloxy-phosphonates .
Result of Action
The result of diethyl trimethylsilyl phosphite’s action is the formation of new compounds. For example, it can react with carbonyl compounds to form ketones . The exact molecular and cellular effects would depend on the specific compounds being synthesized.
Action Environment
The action of diethyl trimethylsilyl phosphite is influenced by several environmental factors. For instance, the Abramov reaction it participates in occurs at 20°C . Additionally, the presence of zinc (II) chloride is necessary for the reaction to proceed . The compound’s efficacy and stability can also be affected by factors such as the concentration of the reactants and the pH of the solution.
Métodos De Preparación
Diethyl trimethylsilyl phosphite can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphonate with hexamethyldisilazane in the presence of a catalyst such as zinc(II) chloride. This reaction is typically carried out at room temperature (20°C) and yields diethyl trimethylsilyl phosphite with a high conversion rate .
Another method involves the reaction of diethyl phosphonate with chloro(trimethyl)silane in the presence of bases. This method requires heating the reaction mixture to 110°C in an inert atmosphere for about 2 hours .
Análisis De Reacciones Químicas
Diethyl trimethylsilyl phosphite undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions to produce phosphonic acids.
Substitution Reactions: It can react with carbonyl compounds to form unsymmetrical ketones and other phosphonates.
Oxidation and Reduction: Diethyl trimethylsilyl phosphite can participate in redox reactions, forming protective films on electrode surfaces in electrochemical applications.
Common reagents used in these reactions include acids, bases, and carbonyl compounds. The major products formed from these reactions are phosphonic acids, ketones, and phosphonates.
Comparación Con Compuestos Similares
Diethyl trimethylsilyl phosphite can be compared with other similar compounds such as tris(trimethylsilyl) phosphite and dimethyl trimethylsilyl phosphite. While all these compounds are used in organophosphorus chemistry, diethyl trimethylsilyl phosphite is unique due to its specific reactivity and applications in both organic synthesis and electrochemistry .
Similar compounds include:
Tris(trimethylsilyl) phosphite: Used in the preparation of bis(trimethylsilyl)phosphonate esters.
Dimethyl trimethylsilyl phosphite: Used in the synthesis of protected phosphoamino acids and other phosphonates.
Propiedades
IUPAC Name |
diethyl trimethylsilyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19O3PSi/c1-6-8-11(9-7-2)10-12(3,4)5/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRMOIYYLVRRBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(OCC)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19O3PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40160091 | |
| Record name | Diethyl trimethylsilyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13716-45-5 | |
| Record name | Phosphorous acid, diethyl trimethylsilyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13716-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl trimethylsilyl phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013716455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl trimethylsilyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl trimethylsilyl phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B78881.png)











